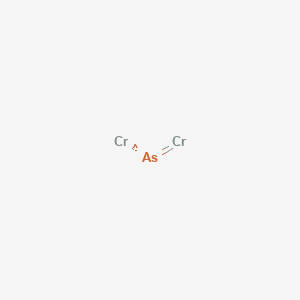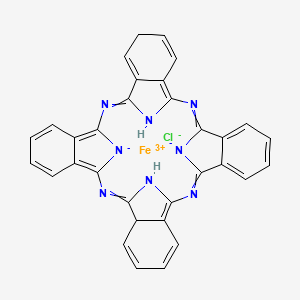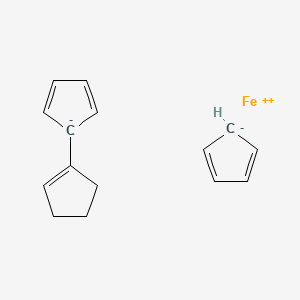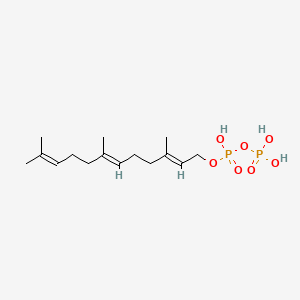
Chromium arsenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium arsenide is a compound consisting of chromium and arsenic. It is known for its unique magnetic and electronic properties, making it a subject of interest in various scientific fields. This compound typically crystallizes in an orthorhombic structure and exhibits antiferromagnetic behavior at low temperatures .
作用机制
Target of Action
Chromium arsenide (CrAs) primarily targets the electronic band structure of materials. It is known to interact with the Cr d bands near the Fermi level . This interaction is crucial for understanding the compound’s properties and behavior.
Mode of Action
The mode of action of CrAs involves its interaction with the electronic band structure. By integrating out all low-lying arsenic degrees of freedom, an effective Hamiltonian model describing the Cr d bands near the Fermi level is derived . This interaction leads to changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound .
Biochemical Pathways
These include uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways involves a certain set of genes and proteins that carry out the mechanism of arsenic biotransformation .
Pharmacokinetics
It is known that chromium, a component of cras, is required for carbohydrate, lipid, and protein metabolisms in humans and animals . Chromium-enriched yeast, a dietary supplement, has been studied for its pharmacokinetics, but similar studies on CrAs are lacking .
Result of Action
The interaction of CrAs with the electronic band structure results in changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound . These changes can have significant effects at the molecular and cellular levels, potentially influencing the compound’s superconducting properties .
Action Environment
The action of CrAs can be influenced by various environmental factors. For instance, arsenic’s biogeochemical cycle can be affected by microorganisms, pH, and the presence of other elements such as iron, phosphorus, sulfur, and silicon . Understanding these factors is crucial for predicting the behavior of CrAs in different environments.
准备方法
Synthetic Routes and Reaction Conditions: Chromium arsenide can be synthesized by direct combination of elemental chromium and arsenic. The process involves heating a stoichiometric mixture of chromium and arsenic in a vacuum-sealed quartz tube at high temperatures (around 800°C) to prevent oxidation .
Industrial Production Methods: In industrial settings, high-purity chromium and arsenic are mixed and ground in a vacuum environment to avoid contamination. The mixture is then heated in quartz ampoules under an inert atmosphere, such as purified argon, to produce this compound .
化学反应分析
Types of Reactions: Chromium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like oxygen or hydrogen peroxide, leading to the formation of chromium oxides and arsenic oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas, which can convert this compound back to its elemental forms.
Major Products: The major products formed from these reactions include chromium oxides, arsenic oxides, and substituted compounds like chromium phosphide .
科学研究应用
Chromium arsenide has several scientific research applications due to its unique properties:
相似化合物的比较
Chromium arsenide can be compared with other arsenides and similar compounds:
Gallium arsenide: Unlike this compound, gallium arsenide is a well-known semiconductor with applications in electronics and photovoltaics.
Nickel arsenide: Nickel arsenide shares some structural similarities with this compound but differs in its magnetic properties.
Cadmium arsenide: Cadmium arsenide is another semiconductor with unique electronic properties, often studied for its topological characteristics.
This compound stands out due to its combination of magnetic and electronic properties, making it a versatile compound for various advanced applications.
属性
CAS 编号 |
12254-85-2 |
|---|---|
分子式 |
AsCr |
分子量 |
126.918 g/mol |
IUPAC 名称 |
arsenic;chromium |
InChI |
InChI=1S/As.Cr |
InChI 键 |
OTJXRUHUGBSPCL-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr]=[As] |
规范 SMILES |
[Cr].[As] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)



![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)





